N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a furan ring, an imidazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the furan and imidazole intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the imidazole ring can be prepared via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
The final step involves the coupling of the furan and imidazole intermediates with a sulfanylacetamide group under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Imidazolines
Substitution: Various substituted acetamides
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular pathways that regulate cell growth and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
- N-[(furan-2-yl)methyl]-2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
- N-[(furan-2-yl)methyl]-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique combination of the furan, imidazole, and sulfanylacetamide groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-16-9-11-17(12-10-16)21-23(26-22(25-21)18-6-3-2-4-7-18)29-15-20(27)24-14-19-8-5-13-28-19/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVPOJEEMKMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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